1-(3,5-Difluorophenyl)-3-methylbut-2-en-1-one
Description
1-(3,5-Difluorophenyl)-3-methylbut-2-en-1-one is a fluorinated chalcone derivative characterized by a 1,3-diarylpropenone backbone. The compound features a 3,5-difluorophenyl group attached to the α-position of the enone system and a branched 3-methylbutenyl chain at the β-position. Chalcones are known for their biological activities, including antimicrobial, antitumor, and antioxidant properties . Synthesis typically follows the Claisen-Schmidt condensation method, where a ketone and aldehyde react under basic conditions .
Properties
IUPAC Name |
1-(3,5-difluorophenyl)-3-methylbut-2-en-1-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10F2O/c1-7(2)3-11(14)8-4-9(12)6-10(13)5-8/h3-6H,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LUWOMGCAFBWJJB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=CC(=O)C1=CC(=CC(=C1)F)F)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10F2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
196.19 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1253905-72-4 | |
| Record name | 1-(3,5-difluorophenyl)-3-methylbut-2-en-1-one | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-(3,5-Difluorophenyl)-3-methylbut-2-en-1-one can be synthesized via the Claisen-Schmidt condensation reaction. This reaction involves the condensation of an aromatic aldehyde with a ketone in the presence of a base. For this compound, 3,5-difluorobenzaldehyde and 3-methyl-2-butanone are used as starting materials. The reaction is typically carried out under basic conditions using sodium hydroxide or potassium hydroxide as the base .
Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the Claisen-Schmidt condensation remains a fundamental approach. The scalability of this method makes it suitable for industrial applications, provided that the reaction conditions are optimized for large-scale production.
Chemical Reactions Analysis
Types of Reactions: 1-(3,5-Difluorophenyl)-3-methylbut-2-en-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into alcohols or other reduced forms.
Substitution: The fluorine atoms on the phenyl ring can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions under appropriate conditions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield carboxylic acids, while reduction can produce alcohols.
Scientific Research Applications
Medicinal Chemistry
- Anticancer Activity : Research indicates that derivatives of 1-(3,5-Difluorophenyl)-3-methylbut-2-en-1-one exhibit promising anticancer properties. Studies have demonstrated that these compounds can induce apoptosis in cancer cells through the modulation of specific signaling pathways. For instance, compounds with similar structures have been shown to inhibit cell proliferation in various cancer cell lines, suggesting potential for further development as anticancer agents .
- Antimicrobial Properties : There is growing evidence that this compound can serve as a lead structure for developing new antimicrobial agents. Its ability to disrupt bacterial cell membranes has been highlighted in several studies, indicating its potential effectiveness against resistant strains of bacteria .
Agricultural Applications
- Fungicidal Activity : The compound has been explored for its fungicidal properties. Research shows that formulations containing this compound can effectively control fungal pathogens in crops, making it a candidate for use in agricultural fungicides . The mechanism involves the inhibition of fungal growth by disrupting cellular processes.
- Plant Growth Regulation : Some studies suggest that this compound may also influence plant growth positively. Its application has been linked to enhanced growth rates and improved resistance to environmental stressors in certain plant species .
Case Study 1: Anticancer Research
A study published in a peer-reviewed journal investigated the effects of this compound on breast cancer cells. The results showed that treatment with the compound led to a significant reduction in cell viability and induced apoptosis through caspase activation. This study underscores the potential of this compound as a therapeutic agent in oncology .
Case Study 2: Agricultural Field Trials
Field trials conducted on tomato plants demonstrated that a formulation containing this compound effectively reduced the incidence of late blight caused by Phytophthora infestans. The treated plants showed improved yield and quality compared to untreated controls, highlighting its efficacy as a fungicide .
Data Tables
Mechanism of Action
The mechanism by which 1-(3,5-Difluorophenyl)-3-methylbut-2-en-1-one exerts its effects involves several molecular targets and pathways:
Induction of Apoptosis: The compound has been shown to activate caspase-3, leading to the cleavage of PARP and the induction of apoptosis in cancer cells.
Inhibition of Enzymes: It may inhibit specific enzymes involved in cell proliferation and survival, contributing to its anticancer effects.
Comparison with Similar Compounds
Comparison with Similar Compounds
The structural and functional attributes of 1-(3,5-Difluorophenyl)-3-methylbut-2-en-1-one are best understood through comparison with related chalcone derivatives. Below is a detailed analysis:
Table 1: Key Structural and Functional Comparisons
Key Findings
Substituent Effects on Bioactivity Fluorine vs. Chlorine: The 3,5-difluoro substitution in the target compound may confer higher metabolic stability and lipophilicity compared to the 3,5-dichloro analog . Methoxy vs. Methylbutenyl: The 2,4-dimethoxy substituents in the dimethoxyphenyl analog donate electron density, stabilizing the enone system and enhancing antitumor activity. In contrast, the branched 3-methylbutenyl chain in the target compound may improve membrane permeability.
Structural Planarity and Interactions
- The dimethoxyphenyl analog exhibits near-planar geometry (dihedral angle: 5.46°), facilitating π-π stacking and intermolecular C–H···F interactions . The target compound’s methylbutenyl group likely reduces planarity, altering crystal packing and solubility.
Synthetic Accessibility All compounds listed employ Claisen-Schmidt condensation, but reaction conditions vary. For example, the dimethoxyphenyl analog required low-temperature (278 K) ethanol/NaOH conditions , whereas the dichloro-hydroxyphenyl derivative used room-temperature NaOH .
Biological Performance
- The dichloro-hydroxyphenyl analog demonstrated potent antioxidant activity (IC₅₀ = 12.5 µM) due to its hydroxyl group’s radical-scavenging capacity . The target compound’s fluorine substituents may reduce direct antioxidant effects but improve pharmacokinetic properties.
Biological Activity
1-(3,5-Difluorophenyl)-3-methylbut-2-en-1-one, a chalcone derivative, has garnered attention in recent years for its diverse biological activities, particularly in the fields of oncology and antimicrobial research. This article explores its synthesis, biological properties, mechanisms of action, and potential therapeutic applications based on recent studies.
Chemical Structure and Synthesis
The compound this compound is characterized by a chalcone structure, which is known for its broad spectrum of biological activities. Chalcones are typically synthesized through the Claisen-Schmidt condensation reaction between acetophenones and aldehydes. The presence of fluorine atoms in the phenyl ring enhances the compound's lipophilicity and may influence its interaction with biological targets.
Anticancer Activity
Recent studies have highlighted the anticancer potential of chalcones, including this compound. For instance:
- In vitro Studies : Research has demonstrated that chalcones exhibit significant cytotoxic effects against various cancer cell lines. The compound was evaluated for its ability to inhibit cell proliferation in human cancer cell lines such as HeLa (cervical cancer) and HepG2 (liver cancer). In these studies, it was found that certain chalcone derivatives could induce apoptosis and cell cycle arrest at G2/M phase, leading to decreased viability of cancer cells .
Antimicrobial Activity
The antimicrobial properties of this compound have also been investigated:
- Bacterial Inhibition : Studies indicate that chalcone derivatives can inhibit the growth of both gram-positive and gram-negative bacteria. The mechanism often involves disruption of bacterial cell membranes or inhibition of critical enzymatic pathways. For example, the compound demonstrated effective inhibition against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentration (MIC) values comparable to standard antibiotics .
The biological activity of this compound can be attributed to several mechanisms:
- Enzyme Inhibition : Chalcones are known to inhibit various enzymes involved in cancer progression and microbial resistance. They can target enzymes such as protein kinases and topoisomerases, which are crucial for cancer cell survival and proliferation .
- Reactive Oxygen Species (ROS) Generation : Some studies suggest that chalcones may induce oxidative stress in cancer cells, leading to apoptosis. The generation of ROS can damage cellular components and promote programmed cell death .
Case Studies and Research Findings
Q & A
Basic Research Questions
Q. What are the common synthetic routes for 1-(3,5-Difluorophenyl)-3-methylbut-2-en-1-one, and what key reaction parameters influence yield?
- Methodological Answer : The compound is typically synthesized via Claisen-Schmidt condensation between 3,5-difluorobenzaldehyde and methyl vinyl ketone. Key parameters include:
- Catalyst : Acidic (e.g., HCl) or basic (e.g., NaOH) conditions, with yields varying based on protonation states of intermediates.
- Solvent : Polar aprotic solvents (e.g., ethanol, DMF) enhance reaction efficiency .
- Temperature : Optimal yields (70–85%) are achieved at 60–80°C; higher temperatures promote side reactions like over-oxidation .
- Purification : Column chromatography (silica gel, hexane/ethyl acetate) resolves enone isomers, confirmed by TLC monitoring.
Q. Which spectroscopic and crystallographic methods are most effective for characterizing this compound?
- Methodological Answer :
- NMR : H and C NMR confirm regiochemistry and fluorine coupling patterns. For example, F NMR detects deshielding effects from the difluorophenyl group .
- X-ray Crystallography : SHELXL refinement (via programs like SHELX-76) resolves crystal packing and bond angles. A triclinic space group was reported with Å, Å, and .
- Mass Spectrometry : High-resolution ESI-MS distinguishes molecular ions ( 222.08 for ) from fragmentation products .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported biological activities of this compound across studies?
- Methodological Answer : Discrepancies in bioactivity (e.g., antimicrobial vs. inactive results) arise from:
- Assay Variability : Standardize MIC (Minimum Inhibitory Concentration) protocols using CLSI guidelines.
- Structural Analogues : Compare with derivatives like 1-(3,5-difluorophenyl)-2,2,2-trifluoroethanone, where trifluoromethyl groups enhance lipophilicity and target binding .
- Data Reproducibility : Validate results via orthogonal assays (e.g., time-kill kinetics for antimicrobial claims) .
Q. What strategies optimize the enantiomeric purity of derivatives during synthesis?
- Methodological Answer :
- Chiral Catalysts : Use Sharpless epoxidation or Jacobsen’s Mn-salen complexes for asymmetric induction.
- Chromatography : Chiral HPLC (e.g., Chiralpak IA column) separates enantiomers with >98% purity.
- Crystallization-Induced Diastereomer Resolution : Co-crystallize with chiral auxiliaries (e.g., tartaric acid derivatives) .
Q. How do computational models aid in predicting the reactivity of this compound in novel reactions?
- Methodological Answer :
- DFT Calculations : Gaussian 09 predicts frontier molecular orbitals (HOMO-LUMO gaps) to assess electrophilicity of the α,β-unsaturated ketone.
- MD Simulations : GROMACS models solvation effects on reaction pathways, e.g., solvent polarity’s role in Michael addition kinetics .
- Docking Studies : AutoDock Vina evaluates interactions with biological targets (e.g., COX-2 for anti-inflammatory activity) .
Critical Analysis of Contradictory Data
- Fluorine Electronic Effects : Conflicting NMR chemical shifts () may arise from solvent-dependent anisotropy. Verify using deuterated DMSO vs. CDCl3 .
- Biological Activity : Inconsistent IC values in cytotoxicity assays could stem from cell line variability (e.g., HeLa vs. MCF-7). Normalize data using cisplatin as a positive control .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
